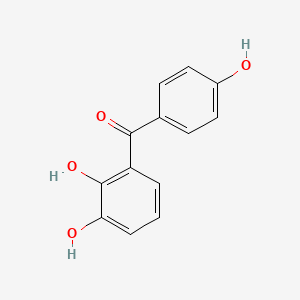
Methanone, (2,3-dihydroxyphenyl)(4-hydroxyphenyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methanone, (2,3-dihydroxyphenyl)(4-hydroxyphenyl)- typically involves the condensation of 2,3-dihydroxybenzaldehyde with 4-hydroxybenzaldehyde in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of Methanone, (2,3-dihydroxyphenyl)(4-hydroxyphenyl)- may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-purity starting materials and optimized reaction conditions ensures high yield and purity of the final product. Industrial production also involves stringent quality control measures to meet regulatory standards.
Análisis De Reacciones Químicas
Types of Reactions
Methanone, (2,3-dihydroxyphenyl)(4-hydroxyphenyl)- undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of alcohols.
Substitution: Formation of ethers or esters, depending on the substituent.
Aplicaciones Científicas De Investigación
Methanone, (2,3-dihydroxyphenyl)(4-hydroxyphenyl)- has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential antioxidant properties and its ability to interact with biological molecules.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Used in the production of UV-absorbing materials and as a stabilizer in polymers.
Mecanismo De Acción
The mechanism of action of Methanone, (2,3-dihydroxyphenyl)(4-hydroxyphenyl)- involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl groups can form hydrogen bonds with amino acid residues in enzymes, affecting their activity. The compound may also interact with cellular pathways involved in oxidative stress and inflammation, leading to its observed biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Methanone, (2,4-dihydroxyphenyl)(4-hydroxyphenyl)-: Similar structure but with different hydroxyl group positions.
Methanone, (2,4-dihydroxyphenyl)phenyl-: Lacks the additional hydroxyl group on the phenyl ring.
(2,3-Dihydroxy-4-methoxyphenyl)(phenyl)methanone: Contains a methoxy group instead of a hydroxyl group.
Uniqueness
Methanone, (2,3-dihydroxyphenyl)(4-hydroxyphenyl)- is unique due to the specific arrangement of hydroxyl groups, which influences its chemical reactivity and biological activity. This unique structure allows it to participate in specific reactions and interact with biological targets in ways that similar compounds may not.
Propiedades
Número CAS |
129726-78-9 |
|---|---|
Fórmula molecular |
C13H10O4 |
Peso molecular |
230.22 g/mol |
Nombre IUPAC |
(2,3-dihydroxyphenyl)-(4-hydroxyphenyl)methanone |
InChI |
InChI=1S/C13H10O4/c14-9-6-4-8(5-7-9)12(16)10-2-1-3-11(15)13(10)17/h1-7,14-15,17H |
Clave InChI |
WQCSLQBRPJWOID-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C(=C1)O)O)C(=O)C2=CC=C(C=C2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


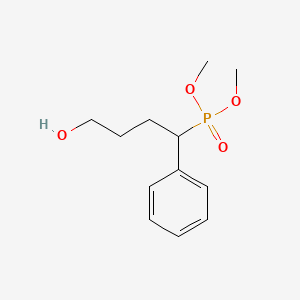



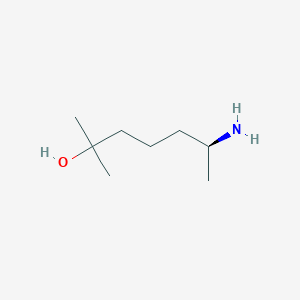

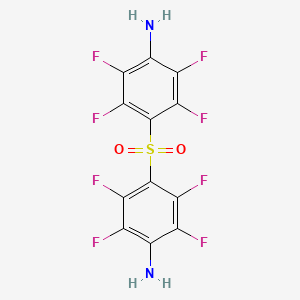
![[Ethyne-1,2-diyldi(4,1-phenylene)]bis(trimethylsilane)](/img/structure/B14277789.png)

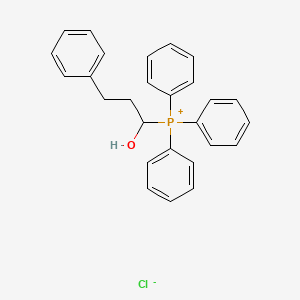
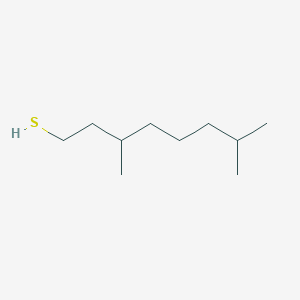
![1,1'-Biphenyl, 4,4'-bis[2,2-bis(4-methoxyphenyl)ethenyl]-](/img/structure/B14277802.png)
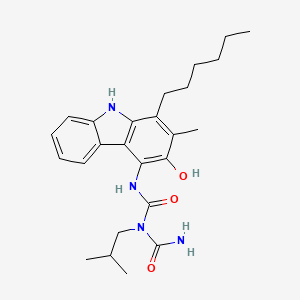
![2-[2-(Decyloxy)phenoxy]oxane](/img/structure/B14277834.png)
